4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a compound that features both an imidazole ring and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the imidazole and pyrrolidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, followed by the formation of the pyrrolidine ring through a similar cyclization process . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis . Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carboxylic acid group can produce the corresponding alcohol .
Scientific Research Applications
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules such as histidine, imidazole-4-acetic acid, and imidazole-4-propionic acid . These compounds share the imidazole ring structure but differ in their side chains and functional groups.
Uniqueness
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these two rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, and includes data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3O2, with a molecular weight of 209.24 g/mol. The compound features imidazole and pyrrolidine moieties, which are known to contribute to significant biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that compounds with imidazole and pyrrolidine structures exhibit notable anticancer properties. For instance, in a study examining various derivatives, compounds similar to this compound were tested against A549 human lung adenocarcinoma cells. The results demonstrated that structural modifications significantly impacted cytotoxicity and viability outcomes. While specific data on this compound was limited, related compounds showed varying degrees of efficacy in reducing cell viability .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Structure | % Viability (A549) | Notes |
---|---|---|---|
Compound A | Structure A | 78% | Weak activity |
Compound B | Structure B | 64% | Enhanced activity with substitutions |
Compound C | Structure C | 61% | Significant cytotoxicity observed |
The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, interaction studies are critical for understanding its pharmacodynamics. The compound's imidazole ring may facilitate coordination with metal ions or engage in hydrogen bonding with biological macromolecules, influencing enzyme activity or receptor binding .
Pharmacological Studies
Pharmacological studies are essential for establishing the therapeutic potential of this compound. Preliminary investigations suggest that this compound could serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Case Study: Synthesis and Characterization
A recent synthesis study highlighted the preparation of several derivatives based on the core structure of this compound. These derivatives were characterized for their biological activities using in vitro assays against cancer cell lines. The results indicated that modifications to the pyrrolidine ring could enhance anticancer activity while minimizing toxicity to normal cells .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(3-ethylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15/h5-8,11H,2-4H2,1H3,(H,14,15) |
InChI Key |
SCDOZZTWCIWQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2CNCC2C(=O)O |
Origin of Product |
United States |
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